Ethyl3-hydroxy-4-oxopentanoate
Description
Ethyl 3-hydroxy-4-oxopentanoate is a β-keto ester derivative characterized by a hydroxyl group at the 3-position and a ketone group at the 4-position of the pentanoate backbone. Its applications span organic synthesis, pharmaceutical intermediates, and biochemical studies, though its specific roles are inferred from related compounds .
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)4-6(9)5(2)8/h6,9H,3-4H2,1-2H3 |
InChI Key |
FDHUCGAYRRHBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-hydroxy-4-oxopentanoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 3,4-dioxopentanoate.
Reduction: The keto group can be reduced to a hydroxyl group, yielding ethyl 3,4-dihydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Ethyl 3,4-dioxopentanoate.
Reduction: Ethyl 3,4-dihydroxypentanoate.
Substitution: Ethyl 3-halo-4-oxopentanoate (e.g., ethyl 3-chloro-4-oxopentanoate).
Scientific Research Applications
Ethyl 3-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Ethyl 3-hydroxy-4-oxopentanoate is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and physicochemical differences between ethyl 3-hydroxy-4-oxopentanoate and its analogs:
*Estimated based on analogs.
Key Research Findings
- Thermal Sensitivity: Ethyl 3-azido-4-oxopentanoate’s decomposition pathway underscores the need for controlled reaction conditions in azide chemistry .
- Stereoelectronic Effects : The position of substituents (e.g., acetyl at 3- vs. 2-position) significantly impacts molecular stability and tautomeric equilibrium .
- Industrial Applications: Methyl and ethyl esters of 4-oxopentanoate derivatives are prevalent in agrochemicals and fragrances due to their volatility and functional diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
